
3-Hydroxy-6-methyloctanoic acid
Overview
Description
3-Hydroxy-6-methyloctanoic acid (C₉H₁₈O₃) is a branched-chain hydroxy fatty acid with a hydroxyl group at the third carbon and a methyl substituent at the sixth carbon of an octanoic acid backbone. Its structure is defined by the formula CH₃(CH₂)₂CH(CH₃)CH(OH)CH₂COOH. This compound is of interest in organic synthesis and biochemistry, particularly in studies of lipid metabolism and microbial secondary metabolites .
Key identifiers include:
- CAS Number: Not explicitly provided in the evidence, but structurally related compounds (e.g., 3-hydroxy-6-octenoic acid) have CAS 128940-64-7 .
- Molecular Weight: 174.24 g/mol (calculated from C₉H₁₈O₃).
- Synonym: 3-Hydroxy-6-methylcaprylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-6-methyloctanoic acid can be synthesized through various methods. One common synthetic route involves the reaction of octanal with hydrogen cyanide to form octanenitrile, which is then hydrolyzed to produce the desired hydroxy acid . The reaction conditions typically involve:
Reactants: Octanal and hydrogen cyanide
Catalysts: Acid or base catalysts for hydrolysis
Solvents: Organic solvents like ethanol or chloroform
Temperature: Controlled temperatures to optimize yield and purity
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include:
Batch or continuous reactors: To handle large volumes of reactants
Purification steps: Such as distillation or crystallization to ensure high purity
Safety measures: To handle hazardous chemicals like hydrogen cyanide
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-6-methyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide
Reducing agents: Such as lithium aluminum hydride or sodium borohydride
Solvents: Organic solvents like dichloromethane or tetrahydrofuran
Temperature and pH: Controlled to optimize reaction rates and yields
Major Products
Oxidation: Formation of 3-keto-6-methyloctanoic acid or 3-carboxy-6-methyloctanoic acid
Reduction: Formation of 3-hydroxy-6-methyloctanol
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In organic synthesis, HMOA serves as an important intermediate for the production of various complex molecules. Its ability to undergo reactions such as oxidation and reduction allows for the development of new compounds with potential applications in pharmaceuticals and materials science.
Synthesis Pathways
- Oxidation : The hydroxyl group can be oxidized to yield ketones or carboxylic acids.
- Reduction : The carboxylic acid can be reduced to form alcohols.
These transformations can be utilized in creating derivatives that might exhibit enhanced biological activity or novel properties.
Biology
Research has indicated that HMOA plays a role in metabolic pathways, particularly in the metabolism of fatty acids. Its structure allows it to function as a potential biomarker for certain metabolic conditions.
Medicine
HMOA is being investigated for its therapeutic properties, including anti-inflammatory and antimicrobial effects. It may also serve as a building block for drug synthesis, particularly in developing new antibiotics or anti-cancer agents.
Industrial Applications
The compound is utilized in the production of biofuels and surfactants. Its medium-chain structure makes it suitable for these applications due to favorable properties such as solubility and reactivity.
Case Study 1: Metabolic Pathway Analysis
In a study examining the role of fatty acids in metabolic pathways, researchers identified HMOA as a significant metabolite in specific conditions related to metabolic syndrome. The study highlighted its potential as a biomarker for diagnosing metabolic disorders.
Case Study 2: Antimicrobial Properties
A research project focused on testing various fatty acids, including HMOA, against bacterial strains. Results showed that HMOA exhibited notable antimicrobial activity, suggesting its potential use in developing new antibacterial agents.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-methyloctanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a precursor in the biosynthesis of cyclic lipopeptide antibiotics, where it is incorporated into the lipid moiety of the molecule . This incorporation can affect the antibiotic’s ability to disrupt bacterial cell membranes, leading to bacterial cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Derivatives
3-Hydroxy-7-methyloctanoic Acid
- Formula : C₉H₁₈O₃ (same as target compound).
- Key Difference : Methyl group at C7 instead of C4.
- Impact : Altered steric effects and solubility. The C7 substitution may reduce intermolecular hydrogen bonding compared to the C6 isomer, affecting crystallization behavior .
6-Hydroxy-3,7-dimethyloctanoic Acid
- Formula : C₁₀H₂₀O₃.
- Key Difference : Additional methyl group at C3 and hydroxyl at C5.
- Molecular weight (188.26 g/mol) is higher than the target compound .
3-Hydroxy-6-octenoic Acid
- Formula : C₈H₁₄O₃.
- Key Difference : Unsaturation (double bond) at C6 instead of a methyl group.
- Impact : The double bond introduces reactivity (e.g., susceptibility to oxidation) and reduces rotational freedom, influencing conformational stability .
Physicochemical Properties
Biological Activity
3-Hydroxy-6-methyloctanoic acid (HMOA) is a medium-chain fatty acid with significant biological activity and potential applications in various fields, including medicine, biochemistry, and industrial chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure : HMOA is characterized by a hydroxyl group at the third carbon and a methyl group at the sixth carbon of an octanoic acid chain. This unique structure contributes to its distinct chemical behavior and biological activity.
Molecular Formula : C₈H₁₈O₃
Molecular Weight : 158.23 g/mol
HMOA exhibits various biological activities through its interaction with cellular pathways and molecular targets:
- Antimicrobial Activity : HMOA has been studied for its role in the biosynthesis of cyclic lipopeptide antibiotics, where it serves as a precursor in the formation of compounds that exhibit antibacterial properties against Gram-negative bacteria, including multidrug-resistant strains .
- Metabolic Pathways : It is involved in metabolic pathways that influence lipid metabolism, potentially acting as a biomarker for metabolic disorders.
- Cytotoxicity : Research indicates that HMOA may possess cytotoxic effects on certain cell lines, suggesting its potential use in cancer therapy. For instance, studies have demonstrated varying degrees of cytotoxicity against human embryonic kidney cells (HEK293) when tested at different concentrations .
Biological Activity Studies
Several studies have highlighted the biological activities associated with HMOA:
Case Studies
- Antimicrobial Efficacy : A study on cyclic lipopeptides demonstrated that incorporating HMOA into antibiotic structures enhanced their efficacy against resistant bacterial strains. The results indicated a higher potency compared to traditional antibiotics .
- Cytotoxic Effects : In vitro studies on HEK293 cells revealed that HMOA exhibited dose-dependent cytotoxicity, with effective concentrations leading to significant cell death. This suggests potential applications in targeted cancer therapies .
- Metabolic Impact : Research has shown that HMOA can influence lipid profiles and metabolic markers in animal models, indicating its potential as a dietary supplement for managing metabolic disorders.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-Hydroxy-6-methyloctanoic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves chemical or enzymatic routes. For chemical synthesis, β-keto acid reduction using catalysts like sodium borohydride (NaBH₄) or enantioselective enzymatic reduction (e.g., ketoreductases) can yield the hydroxy group at the C3 position . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the compound from byproducts. Structural validation should include NMR (¹H/¹³C) and GC-MS to confirm the methyl branch at C6 and hydroxyl group at C3 .
Q. How can researchers ensure accurate quantification of this compound in complex biological matrices?
- Methodological Answer : Derivatize the compound using trimethylsilyl (TMS) agents to enhance volatility for GC-MS analysis. For LC-MS, employ reverse-phase C18 columns with mobile phases (e.g., water/acetonitrile + 0.1% formic acid) to improve ionization efficiency. Internal standards like deuterated analogs (e.g., D₃-3-Hydroxy-6-methyloctanoic acid) mitigate matrix effects . Calibration curves should span physiologically relevant concentrations (0.1–100 µM).
Q. What spectroscopic techniques are essential for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies the hydroxyl proton (δ 1.5–2.0 ppm) and methyl group splitting patterns (C6 methyl at δ 0.9 ppm). ¹³C NMR confirms carbonyl (C1, δ ~170 ppm) and hydroxyl-bearing carbon (C3, δ ~70 ppm) .
- IR Spectroscopy : Hydroxyl (O-H stretch, ~3200 cm⁻¹) and carboxylic acid (C=O stretch, ~1700 cm⁻¹) bands validate functional groups.
- High-Resolution Mass Spectrometry (HRMS) : Exact mass (C₉H₁₈O₃: 174.1256 Da) confirms molecular formula .
Q. What are the stability considerations for storing this compound in laboratory conditions?
- Methodological Answer : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation. Avoid prolonged exposure to light or humidity, which may degrade the hydroxyl group. Stability tests (HPLC purity checks at 0, 3, 6 months) under varying conditions (pH, temperature) are recommended .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound in bacterial quorum sensing?
- Methodological Answer : Use Pseudomonas aeruginosa or Vibrio harveyi reporter strains to assess quorum-sensing modulation. Dose-response assays (0–10 mM) with luminescence/GFP reporters quantify signal inhibition/activation. Pair with metabolomics (LC-MS) to track downstream metabolites (e.g., acyl homoserine lactones) . Statistical models (e.g., ANOVA with Tukey post-hoc) identify significant effects.
Q. What experimental designs are optimal for studying the environmental degradation of this compound?
- Methodological Answer : Conduct soil/water microcosm studies under aerobic/anaerobic conditions. Monitor degradation via isotopic labeling (¹⁴C at C3) and scintillation counting. Metagenomic sequencing (16S rRNA) identifies microbial consortia involved. Kinetics models (first-order decay rates) quantify half-life .
Q. How to resolve contradictions in reported toxicity data for this compound?
- Methodological Answer : Discrepancies may arise from purity levels (e.g., <95% vs. >99%) or assay conditions (cell lines, exposure duration). Replicate studies using standardized protocols (OECD guidelines). Compare cytotoxicity (MTT assay) in multiple cell lines (HEK293, HepG2) and validate via LC-MS to rule out impurity interference .
Q. What strategies elucidate the metabolic pathways of this compound in mammalian systems?
- Methodological Answer : Administer ¹³C-labeled compound to hepatocyte cultures. Track incorporation into β-oxidation intermediates (acylcarnitines) via LC-MS/MS. Knockdown candidate enzymes (e.g., hydroxyacyl-CoA dehydrogenases) via CRISPR-Cas9 to identify rate-limiting steps .
Q. How can enantiomeric purity of this compound be assessed for chiral synthesis studies?
- Methodological Answer : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) at 1 mL/min. Compare retention times to racemic standards. Circular dichroism (CD) spectra (200–250 nm) confirm absolute configuration .
Q. What computational methods predict the interaction of this compound with lipid bilayers?
Properties
IUPAC Name |
3-hydroxy-6-methyloctanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-7(2)4-5-8(10)6-9(11)12/h7-8,10H,3-6H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOHYUUVZVLYIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCC(CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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